Hematoporphyrin IX dimethyl ester

Übersicht

Beschreibung

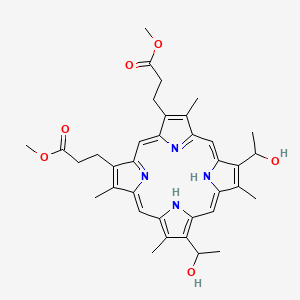

Hematoporphyrin IX dimethyl ester is a porphyrin derivative and photosensitizer, widely recognized for its applications in photodynamic therapy, particularly in cancer treatment . This compound is a derivative of hematoporphyrin, which is formed by the acid hydrolysis of hemoglobin . It has a molecular formula of C36H42N4O6 and a molecular weight of 626.75 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hematoporphyrin IX dimethyl ester can be synthesized from hematoporphyrin through esterification reactions. The process involves the reaction of hematoporphyrin with methanol in the presence of an acid catalyst, typically sulfuric acid, to form the dimethyl ester . The reaction conditions include maintaining the reaction mixture at a temperature of around 60-70°C for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .

Analyse Chemischer Reaktionen

Chemical Reactions and Transformations

Hematoporphyrin IX dimethyl ester undergoes various chemical reactions, which are crucial for its applications and for synthesizing related compounds:

-

Diels-Alder Reactions: HpIX-DE participates in Diels-Alder reactions with dienophiles like maleic anhydride, leading to the formation of chlorin derivatives . These reactions are highly regioselective and can be followed by adding nucleophilic species to the cycloadducts .

-

Esterification: The introduction of methoxy groups via esterification enhances the compound's solubility and stability.

-

Hydrobromination: Reactions with hydrogen bromide in dichloromethane can form ether-linked oligomers .

-

Reduction: Reduction of acetyl groups with NaBH4 yields hematoporphyrin ester .

Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation

HpIX-DE plays a significant role in PDT due to its ability to generate reactive oxygen species (ROS) upon light exposure.

-

Mechanism: Upon light activation, HpIX-DE generates singlet oxygen, which induces cytotoxic effects in targeted cells.

-

Applications: The ROS generated can damage nearby cells, making HpIX-DE a candidate for treating various conditions, including cancer. Studies indicate that HpIX-DE can induce apoptosis in tumor cells when exposed to light.

Interactions with Biomolecules

This compound interacts with various biomolecules, influencing its therapeutic efficacy.

-

Proteins and Nucleic Acids: HpIX-DE interacts with proteins and nucleic acids, which affects its therapeutic efficacy and mechanism of action in PDT.

-

Cellular Membranes: Studies focus on its binding affinity with proteins and cellular membranes to understand its localization within tissues and cytotoxic effects upon light activation. Research indicates preferential accumulation in tumor cells due to their unique metabolic pathways and membrane characteristics.

Comparison with Structurally Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Protoporphyrin IX | Lacks methoxy groups | Precursor for metalloporphyrins |

| Deuteroporphyrin IX dimethyl ester | Contains deuterium | Useful for NMR studies due to isotopic labeling |

| Benzoporphyrin derivatives | Additional benzene rings | Enhanced photodynamic properties |

| Hematoporphyrin IX | Parent compound of HpIX-DE | HpIX-DE has enhanced solubility and stability due to its dual methoxy groups. |

HpIX-DE's dual methoxy groups enhance its solubility and stability compared to protoporphyrin IX and improve its efficacy in photodynamic therapy compared to benzoporphyrin derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin characterized by the molecular formula and a molecular weight of 626.75 g/mol. Its structure allows it to function effectively as a photosensitizer, which is crucial for generating reactive oxygen species (ROS) upon light activation. This property underlies its therapeutic effects, especially in cancer treatment.

Photodynamic Therapy

HpIX-DE is primarily recognized for its role in photodynamic therapy, where it is utilized to treat various types of cancer. The mechanism involves:

- Light Activation : Upon exposure to specific wavelengths of light, HpIX-DE generates singlet oxygen, a highly reactive form of oxygen that induces cytotoxic effects in targeted cells.

- Tumor Selectivity : Studies indicate that HpIX-DE preferentially accumulates in tumor tissues due to unique metabolic pathways and membrane characteristics of cancer cells. This selectivity enhances its therapeutic efficacy while minimizing damage to surrounding healthy tissues .

Cellular Mechanisms and Interactions

HpIX-DE serves as a valuable tool for studying cellular processes:

- Cellular Uptake Studies : Research has shown that the uptake of HpIX-DE by tumor cells increases at lower extracellular pH levels, which is characteristic of malignant tissues . This phenomenon is attributed to the compound's lipophilicity, which enhances its accumulation in tumors.

- Apoptosis Induction : The compound has been demonstrated to induce apoptosis in various cancer cell lines, such as U87 glioma cells, through ROS generation upon light activation .

Biochemical Studies

HpIX-DE is employed in biochemical research to explore interactions with biomolecules:

- Binding Affinity : Investigations into the binding interactions between HpIX-DE and proteins or cellular membranes provide insights into its localization within tissues and its cytotoxic mechanisms during PDT.

- Enzyme Interactions : The compound interacts with heme proteins like hemoglobin and myoglobin, influencing oxygen transport and storage mechanisms within cells.

Case Studies

Several case studies highlight the effectiveness of HpIX-DE in clinical and experimental settings:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Tumor Treatment | Demonstrated significant tumor reduction in animal models when treated with HpIX-DE combined with light exposure. |

| Study 2 | Cellular Mechanisms | Showed increased apoptosis rates in U87 glioma cells when exposed to light after HpIX-DE treatment compared to control groups. |

| Study 3 | pH Dependence | Found that lower extracellular pH significantly enhanced the uptake of HpIX-DE in T-47D breast cancer cells, suggesting a mechanism for tumor selectivity. |

Synthesis and Production

The synthesis of this compound typically involves:

- Esterification Reaction : The compound can be synthesized from hematoporphyrin through a reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the dimethyl ester .

- Industrial Production : On a larger scale, industrial methods involve controlled reaction conditions to ensure high yield and purity, followed by purification techniques like column chromatography .

Wirkmechanismus

The mechanism of action of hematoporphyrin IX dimethyl ester involves its role as a photosensitizer. Upon exposure to light, the compound absorbs photons and transitions to an excited singlet state. This excited state undergoes intersystem crossing to a triplet state, which then transfers energy to molecular oxygen, generating singlet oxygen. The singlet oxygen and other reactive oxygen species produced cause oxidative damage to cellular components, leading to cell death . This mechanism is particularly effective in targeting cancer cells during photodynamic therapy .

Vergleich Mit ähnlichen Verbindungen

- Tetraphenylporphyrin

- Tetra(4-methoxyphenyl)porphyrin

- Tetra(3,4-dimethoxyphenyl)porphyrin

- Tetra(3,4,5-trimethoxyphenyl)porphyrin

- Tetraanthrylporphyrin

- Tetraacridylporphyrin

Uniqueness: Hematoporphyrin IX dimethyl ester is unique due to its high efficiency as a photosensitizer and its ability to generate singlet oxygen effectively. Compared to other porphyrin derivatives, it has a higher singlet molecular oxygen quantum yield, making it more effective in photodynamic therapy .

Biologische Aktivität

Hematoporphyrin IX dimethyl ester (HpIX-DE) is a significant compound in the realm of photodynamic therapy (PDT), characterized by its ability to act as a photosensitizer. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 626.75 g/mol

- Density : 1.2 g/cm³

- Solubility : Soluble in organic solvents, enhancing its applicability in biological systems.

HpIX-DE functions primarily as a photosensitizer, generating reactive oxygen species (ROS) upon activation by light. This process induces cytotoxic effects in targeted cells, particularly malignant cells. The mechanism involves:

- Light Activation : Upon exposure to specific wavelengths of light, HpIX-DE generates singlet oxygen and other ROS.

- Cellular Uptake : The compound preferentially accumulates in tumor tissues due to their unique metabolic pathways and lower extracellular pH compared to normal tissues .

- Induction of Apoptosis : The generated ROS lead to oxidative stress, triggering apoptosis in cancer cells while sparing surrounding healthy tissues.

Biological Activity and Therapeutic Applications

HpIX-DE has been extensively studied for its applications in PDT, particularly for treating various cancers. Key findings include:

- Tumor Selectivity : Research indicates that HpIX-DE exhibits enhanced uptake in tumor cells at lower pH levels, which is characteristic of malignant tissues .

- Comparative Efficacy : In studies comparing exogenous HpIX-DE with endogenous protoporphyrin IX (PpIX) induced by 5-ALA, HpIX-DE demonstrated superior cellular uptake and fluorescence intensity in nasopharyngeal carcinoma cells .

- In Vivo Studies : Animal models have shown that HpIX-DE can effectively target tumors with minimal damage to adjacent healthy tissues. For instance, studies on Balb/c nude mice indicated significant selectivity between tumor and normal tissue when administered intravenously or topically .

Case Studies

- Study on Tumor Selectivity :

-

Photodynamic Diagnosis :

- A study compared the efficacy of HpIX-DE with 5-ALA-induced PpIX in nasopharyngeal carcinoma xenografts.

- Findings revealed that while both compounds are effective as photosensitizers, HpIX-DE exhibited better selectivity for tumor tissues, highlighting its potential for clinical applications in PDT .

Interaction with Cellular Components

HpIX-DE interacts with various cellular components, influencing its localization and efficacy:

- Binding Affinity : Studies have shown that HpIX-DE binds effectively to serum proteins such as albumin and haemopexin, which facilitates its circulation and distribution within the body .

- Cell Membrane Interaction : Fluorescence studies indicate that HpIX-DE can incorporate into cellular membranes, a critical factor for its photodynamic action .

Summary of Research Findings

Eigenschaften

IUPAC Name |

methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXJDOVVTYSVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.